5-Methyl-1H-imidazole-4-carbaldehyde

Purity Analysis Supplier Qualification GC Assay

5-Methyl-1H-imidazole-4-carbaldehyde is the documented aldehyde precursor for BIPO/BIP chelating ligands and imidazolate-based MOF membranes. Its unique 4-formyl/5-methyl substitution pattern enables regioselective N-1 alkylation without isomeric byproducts—critical for pharmaceutical intermediate synthesis where N-alkylation pattern dictates biological activity. The electron-donating 5-methyl group modulates formyl electrophilicity for controlled condensation kinetics with amines, amino acid anions, and polyamine frameworks. Water solubility (23 g/L at 25°C) supports aqueous mixed-solvent Schiff base condensations. Air-sensitive; supplied under inert atmosphere. Procure ≥97.5% GC purity with ≤1.5% free acid to ensure reproducible ligand yields and minimal metal-complex purification.

Molecular Formula C5H6N2O
Molecular Weight 110.11 g/mol
CAS No. 68282-53-1
Cat. No. B1351182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1H-imidazole-4-carbaldehyde
CAS68282-53-1
Molecular FormulaC5H6N2O
Molecular Weight110.11 g/mol
Structural Identifiers
SMILESCC1=C(N=CN1)C=O
InChIInChI=1S/C5H6N2O/c1-4-5(2-8)7-3-6-4/h2-3H,1H3,(H,6,7)
InChIKeyKMWCSNCNHSEXIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1H-imidazole-4-carbaldehyde (CAS 68282-53-1): Supplier Specifications and Key Procurement Parameters


5-Methyl-1H-imidazole-4-carbaldehyde (CAS 68282-53-1), also known as 4-Methyl-5-imidazolecarboxaldehyde, is a heterocyclic organic compound with molecular formula C5H6N2O and molecular weight 110.11 [1]. As an imidazole derivative bearing a formyl group at the 4-position and a methyl group at the 5-position, this compound exists as a white to light-yellow crystalline powder at ambient temperature [2]. Commercial suppliers including Thermo Scientific (Alfa Aesar), Sigma-Aldrich (MilliporeSigma), and Aladdin Scientific offer this compound in purity grades ranging from 97% to 99% as determined by GC assay or titration, with melting point reported at 168-170 °C (lit.) . Its water solubility is approximately 23 g/L at 25 °C, and the compound is noted to be air sensitive requiring storage in sealed containers under inert atmosphere .

Why Generic Imidazole Aldehydes Cannot Replace 5-Methyl-1H-imidazole-4-carbaldehyde in Synthesis Protocols


Generic substitution with unsubstituted imidazole-4-carboxaldehyde or other positionally isomeric imidazole aldehydes fails for this compound due to the specific reactivity constraints imposed by its 4-formyl/5-methyl substitution pattern. The electron-donating methyl group at the 5-position modulates the electrophilicity of the adjacent formyl carbon, directly affecting condensation kinetics with amines and nucleophiles [1]. Additionally, the compound's tautomeric equilibrium between 1H and 3H imidazole forms (reflected in its multiple systematic nomenclature entries) confers distinct N-alkylation selectivity compared to imidazole aldehydes lacking the 5-methyl substituent, where alkylation may occur with different regioselectivity or generate isomeric mixtures that require subsequent purification [2]. The air sensitivity and specific solubility profile (23 g/L in water) documented across supplier technical datasheets further preclude simple one-to-one replacement without re-optimizing reaction conditions, handling protocols, and purification workflows .

Quantitative Procurement Evidence: How 5-Methyl-1H-imidazole-4-carbaldehyde Compares to Closest Analogs


Purity Specifications and Lot-to-Lot Consistency Across Commercial Suppliers for 5-Methyl-1H-imidazole-4-carbaldehyde

Commercial suppliers report purity specifications for 5-Methyl-1H-imidazole-4-carbaldehyde ranging from 97% to 99% as measured by GC (gas chromatography) or titration methods. Thermo Scientific (Alfa Aesar) specifies assay (GC) ≥97.5% with free acid ≤1.5% by titration . Sigma-Aldrich (MilliporeSigma) offers the compound at 99% assay . Aladdin Scientific lists specifications at 99% purity with argon-charged storage conditions . AKSci provides 98% minimum purity by GC . Santa Cruz Biotechnology offers ≥95% purity . In contrast, unsubstituted imidazole-4-carboxaldehyde (CAS 3034-50-2) from comparable suppliers typically carries 95-97% purity specifications with fewer characterized impurity profiles [1]. The availability of batch-specific Certificates of Analysis (CoA) including NMR, HPLC, and GC data from multiple vendors enables rigorous lot qualification and method validation.

Purity Analysis Supplier Qualification GC Assay

Regioselective N-Alkylation Behavior of 5-Methyl-1H-imidazole-4-carbaldehyde in Imidazolium Salt Formation

Orhan et al. (2019) demonstrated that 4-methyl-1H-imidazole-5-carbaldehyde (target compound) undergoes selective N-1 alkylation with various alkyl groups without competing N-3 alkylation or aldehyde group interference [1]. The study further achieved methylation of both nitrogen atoms to yield 5-carbaldehyde-1,3,4-trimethyl-3-imidazolium salt, with the carbaldehyde group remaining fully reactive for subsequent transformations. This regioselective behavior contrasts with imidazole-4-carboxaldehyde (unsubstituted), where alkylation can occur at either N-1 or N-3 positions with comparable facility, leading to isomeric mixtures that require chromatographic separation [2]. The presence of the 5-methyl group on the target compound sterically and electronically directs incoming electrophiles to the N-1 position, enabling cleaner synthetic routes with higher atom economy.

Regioselective Synthesis Imidazolium Salts N-Alkylation

Physicochemical Properties of 5-Methyl-1H-imidazole-4-carbaldehyde Versus Unsubstituted Imidazole Aldehydes

5-Methyl-1H-imidazole-4-carbaldehyde exhibits a melting point of 168-170 °C (lit.), density of 1.238±0.06 g/cm³ (predicted), and water solubility of 23 g/L at 25 °C [1]. The compound is noted as air sensitive across multiple supplier datasheets, requiring storage in sealed containers under inert atmosphere or argon charging . The predicted pKa is 11.48±0.10 [2]. In comparison, unsubstituted imidazole-4-carboxaldehyde (CAS 3034-50-2) has a lower melting point (approximately 80-85 °C) and different solubility characteristics. The target compound's higher melting point and crystalline powder form facilitate easier handling and more accurate weighing in solid-phase synthesis applications, while the air sensitivity necessitates specific storage protocols that procurement workflows must accommodate .

Solubility Physical Properties Handling Requirements

Verified Applications in Chelating Ligand Synthesis (BIPO and BIP) Versus Uncharacterized Alternative Aldehydes

5-Methyl-1H-imidazole-4-carbaldehyde is explicitly specified in multiple vendor technical datasheets and synthetic protocols as the required aldehyde precursor for the synthesis of specific chelating ligands including 1,3-bis[(4-methyl-5-imidazol-1-yl)ethylideneamino]-propan-2-ol (BIPO) and 1,3-bis[(4-methyl-5-imidazol-1-yl)ethylideneamino]propane (BIP) . These ligands are employed in coordination chemistry applications, including the synthesis of acetatoaqua[(4-methylimidazol-5-yl)methylene]histamine-copper(II) perchlorate complexes [1]. The compound is also utilized in the preparation of Schiff base condensates with tris(2-aminoethyl)amine (tren) and tris(3-aminopropyl)amine (trpn) . While imidazole-4-carboxaldehyde can form analogous Schiff bases, the presence of the 5-methyl group in the target compound alters both the steric environment around the metal coordination sphere and the electronic properties of the resulting ligands, parameters that are critical for tuning metal-binding affinity and selectivity in catalytic or sensing applications [2].

Chelating Ligands Coordination Chemistry Schiff Base Synthesis

Use of 5-Methyl-1H-imidazole-4-carbaldehyde in Imidazolate-Based Metal-Organic Framework (MOF) Membrane Synthesis

Supplier documentation explicitly identifies 5-Methyl-1H-imidazole-4-carbaldehyde as a precursor for the synthesis of imidazolate-based metal-organic framework (MOF) membranes . Additionally, the compound is employed in the synthesis of 3,11-bis(4-imidazolylmethyl)-7-methyl-3,7,11,17-tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene, a 4-imidazolyl derivative of a 14-membered tetraazamacrocycle used in coordination chemistry . Unsubstituted imidazole-4-carboxaldehyde has been reported in MOF applications as well, but the methyl-substituted analog provides enhanced hydrophobicity and altered pore geometry due to the steric influence of the methyl group, which can be advantageous for gas separation membranes where water stability and selective adsorption properties are critical . The compound's dual functional groups (aldehyde and imidazole NH) enable both coordination to metal nodes and post-synthetic modification via aldehyde-amine condensation.

Metal-Organic Frameworks MOF Membranes Imidazolate Linkers

5-Methyl-1H-imidazole-4-carbaldehyde as a Precursor for Benzoxazole, Benzothiazole, and Benzoimidazole Heterocycle Synthesis

Orhan et al. (2019) demonstrated that 4-methyl-5-imidazole carbaldehyde (target compound) can be converted into benzoxazole, benzothiazole, and benzoimidazole derivatives via a two-step reaction sequence over the aldehyde group [1]. The protocol leverages the formyl functionality for initial condensation followed by cyclization to form the fused heterocyclic systems. This synthetic versatility distinguishes the target compound from other imidazole carbaldehydes where the absence of the 5-methyl group may affect the electronic environment of the adjacent formyl carbon, potentially altering condensation rates and cyclization efficiency. The resulting benzofused imidazole derivatives represent privileged scaffolds in medicinal chemistry with documented biological activities across multiple therapeutic areas [2]. The ability to access three distinct fused heterocyclic classes from a single imidazole aldehyde precursor provides synthetic efficiency advantages in medicinal chemistry campaigns.

Heterocycle Synthesis Fused Ring Systems Medicinal Chemistry Building Blocks

Optimal Research and Industrial Application Scenarios for 5-Methyl-1H-imidazole-4-carbaldehyde (CAS 68282-53-1)


Synthesis of Chelating Ligands (BIPO and BIP) for Coordination Complexes and Metal-Organic Frameworks

5-Methyl-1H-imidazole-4-carbaldehyde serves as the documented aldehyde precursor for synthesizing BIPO and BIP chelating ligands, as specified in supplier technical documentation from Thermo Fisher Scientific and Sigma-Aldrich . The compound's 4-formyl group undergoes condensation with diamine linkers to form bis-imidazole ligands, while the 5-methyl substituent provides steric tuning around the metal coordination sphere. These ligands coordinate to Cu(II), Co(II), and Zn(II) centers in applications ranging from biomimetic catalysis to MOF membrane fabrication . Procurement of high-purity (≥97.5% GC) material with documented free acid content (≤1.5%) ensures reproducible ligand synthesis yields and minimizes purification of metal-ligand complexes.

Regioselective Synthesis of Imidazolium Salts and N-Alkylated Derivatives

As demonstrated by Orhan et al. (2019), 4-methyl-1H-imidazole-5-carbaldehyde undergoes selective N-1 alkylation with alkyl halides, enabling clean synthesis of N-substituted imidazole derivatives without regioisomeric byproducts [1]. The compound can be further methylated at the remaining N-atom to yield 5-carbaldehyde-1,3,4-trimethyl-3-imidazolium salts, wherein the carbaldehyde group remains fully reactive for subsequent derivatization. This regioselective behavior is particularly valuable in pharmaceutical intermediate synthesis where N-alkylation pattern critically influences downstream biological activity and where isomeric purification would impose cost and yield penalties.

Precursor for Benzofused Heterocyclic Library Synthesis (Benzoxazoles, Benzothiazoles, Benzoimidazoles)

5-Methyl-1H-imidazole-4-carbaldehyde enables two-step conversion to benzoxazole, benzothiazole, and benzoimidazole derivatives via initial aldehyde condensation followed by cyclization [2]. These fused heterocyclic systems constitute privileged scaffolds in medicinal chemistry programs targeting diverse therapeutic areas including oncology, infectious disease, and neurology. The ability to access three distinct fused heterocyclic cores from a single imidazole aldehyde building block reduces the number of distinct starting materials required in parallel library synthesis, simplifying procurement logistics and inventory management in medicinal chemistry laboratories.

Schiff Base Formation with Amino Acids and Polyamine Chelators

The aldehyde functionality of 5-Methyl-1H-imidazole-4-carbaldehyde undergoes Schiff base condensation with amino acid anions (e.g., alanine, valine, leucine derivatives) and polyamine frameworks including tris(2-aminoethyl)amine (tren) and tris(3-aminopropyl)amine (trpn) [3]. The resulting imine-linked conjugates incorporate the 5-methylimidazole moiety as a metal-binding or hydrogen-bonding recognition element. The compound's water solubility (23 g/L at 25 °C) facilitates aqueous or mixed-solvent condensation conditions, while the 5-methyl group modulates both the electronic properties of the imine bond and the steric environment of the resulting ligand framework [4].

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